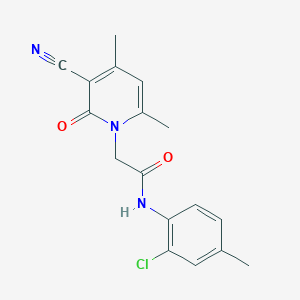

N-(2-chloro-4-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide

Description

N-(2-chloro-4-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a substituted acetamide derivative featuring a 2-chloro-4-methylphenyl group linked to a 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine moiety. This structure combines halogenated aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-10-4-5-15(14(18)6-10)20-16(22)9-21-12(3)7-11(2)13(8-19)17(21)23/h4-7H,9H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRBGBUHCKJAQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-4-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews its biological activity based on recent studies, including quantitative structure-activity relationship (QSAR) analyses, antimicrobial evaluations, and synthesis methods.

Chemical Structure and Properties

The compound can be broken down into two primary functional components:

- Chloro-substituted phenyl group : This moiety is known to enhance lipophilicity and biological activity.

- Dihydropyridine derivative : This structure contributes to the compound's potential interactions with biological targets.

Molecular Formula

- Molecular Formula : C15H16ClN3O

- Molecular Weight : 273.76 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(substituted phenyl)-2-chloroacetamides, including the compound . The following table summarizes key findings regarding its antimicrobial efficacy:

| Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 | Highly Active |

| Methicillin-resistant S. aureus (MRSA) | 0.75 | Highly Active |

| Escherichia coli | 1.5 | Moderate Activity |

| Candida albicans | 1.0 | Moderate Activity |

The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and MRSA, while showing moderate effectiveness against Gram-negative bacteria and fungi such as Candida albicans .

The antimicrobial action of this compound can be attributed to:

- Inhibition of cell wall synthesis : The chloro-substituted phenyl ring enhances penetration through bacterial membranes.

- Interference with metabolic pathways : The dihydropyridine structure may interact with enzymes critical for bacterial survival.

Study 1: Antimicrobial Evaluation

In a study evaluating twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, it was found that compounds with halogenated substituents exhibited superior antimicrobial activity. The study confirmed that the position of substituents significantly influenced the biological efficacy against various pathogens .

Study 2: QSAR Analysis

A QSAR analysis was performed to predict the biological activity of newly synthesized chloroacetamides based on their structural features. The analysis indicated that lipophilicity and molecular size are critical determinants for antimicrobial potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound differs from similar acetamides in the substitution patterns on both the aromatic ring and the dihydropyridine moiety. Key comparisons include:

Key Observations :

- Aromatic Ring : The target compound’s 2-chloro-4-methylphenyl group balances steric bulk and lipophilicity, contrasting with dichlorophenyl (higher halogen content, increased polarity) or methoxyphenyl (enhanced electron-donating effects) .

Physicochemical Properties

- Melting Points : Analogs with dichlorophenyl or oxadiazole groups exhibit higher melting points (e.g., 230°C for the dihydropyrimidine-thioacetamide vs. ~200°C estimated for the target compound).

- Solubility: The cyano and methyl groups in the target compound likely reduce aqueous solubility compared to methoxy or sulfanyl-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.